molecular formula C16H12Cl2N4O4 B1360021 Pigment yellow 3 CAS No. 6486-23-3

Pigment yellow 3

Cat. No. B1360021
CAS RN: 6486-23-3
M. Wt: 395.2 g/mol
InChI Key: QTSNFLIDNYOATQ-UHFFFAOYSA-N
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Description

Pigment Yellow 3 is a greenish shade yellow pigment, semi-transparent, having good resistance and high color strength . It is suitable for use in water-based paints, water-based inks, and industrial paints .


Synthesis Analysis

A new type of near-infrared (NIR) reflective yellow pigment with a general formula of [(Li 0.4 RE 0.6 Al 0.6) x/2 Bi 1–x] [Mo x V 1–x]O 4 was prepared by a solid-phase reaction calcined at a high temperature of 700 °C .


Molecular Structure Analysis

The X-ray crystal structure of C.I. Pigment Yellow 12, 2,2′-[(3,3′-dichloro[1,1′-biphenyl]-4,4′-diyl)bis(azo)bis[3-oxo-N-phenylbutanamide], is described .


Chemical Reactions Analysis

Pigment Yellow 3 is produced through various reactions. For example, solid-state reactions (roasting process) are used for red, black, and brown pigments. Precipitation reactions (Penniman–Zoph process, scrap process) are used for yellow, red, orange, and black pigments .


Physical And Chemical Properties Analysis

Pigment Yellow 3 appears as a yellow powder with a density of 1.6 g/cm3 . It has an oil absorption rate of 25-60 ml/100g and a pH value of 6.0-7.5 . It is insoluble in water .

Scientific Research Applications

Paints and Coatings

Pigment Yellow 3, also known as Carnelio Yellow 10G, is widely used in the paint and coatings industry due to its high hiding power and excellent light fastness. It is particularly valued for air-drying paint, latex paint, and water-based coatings. Its granule form, such as Hansa Yellow 10G 41 gran., offers improved recrystallization stability and is easier to disperse .

Plastics

In the plastics industry, this pigment is used to provide a yellow coloring to various plastic products. Its properties ensure that the color remains stable and vibrant even under different processing conditions .

Textiles

For textiles, Pigment Yellow 3 imparts a bright yellow hue to fabrics. It is used in pigment printing pastes and packaging inks that require consistent color quality and fastness .

Stationery and Soap Coloring

This pigment is also utilized for coloring soaps and stationery items, offering a consistent yellow shade across different product batches .

Electrochemical Impedance Spectroscopy

In scientific research, Pigment Yellow 3 serves as a model system for carotenoid molecules in electrochemical impedance spectroscopy studies. This application highlights its utility beyond mere coloring, extending into analytical chemistry research .

Ink Manufacturing

Fast Yellow 10G is employed in the production of offset inks due to its density and pH value properties, which contribute to the quality and stability of the ink .

Safety And Hazards

When handling Pigment Yellow 3, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Microbial pigments, including yellow pigments, are gaining attention due to their applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities. This indicates that future generations will depend on microbial pigments over synthetic colorants for sustainable livelihood .

properties

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-3-2-4-11(12)18)21-20-13-7-6-10(17)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNFLIDNYOATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863873
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxo-

CAS RN

6486-23-3
Record name Pigment Yellow 3
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Record name Pigment Yellow 3
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Record name Pigment yellow 3
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
Source EPA DSSTox
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Record name 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide
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Record name PIGMENT YELLOW 3
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Synthesis routes and methods

Procedure details

8.62 g of p-chloro-o-nitroaniline, 10.89 g of acetoacet-o-chloroanilide, 2.36 g of α-chloroacetic acid and 50 ml of 2-ethylhexanoic acid are stirred at 600 rpm for 1 hour in a 1/2 liter grinding pot containing 200 g of 2-3 mm diameter glass beads. The temperature reaches 26° C. 4.14 g of sodium nitrite are added and stirring continued. As pigment formation commences and the grinding viscosity increases, 25 ml portions of 2-ethylhexanoic acid are added after 2 and 5 minutes. A maximum temperature of 36° C. is obtained after 16 minutes, and after 1 hour, at a temperature of 32° C., aqueous ammonia solution is added and the pigment product recovered, washing well with hot water at the filtration stage. The C.I. Pigment Yellow 3 product, obtained in a yield of 17.84 g (90.3% of theory) is approximately 20% stronger and slightly redder than the corresponding product prepared by conventional aqueous coupling, when dispersed in a decorative alkyd paint system.
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
10.89 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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